molecular formula C19H14ClN5O2 B4512237 N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Cat. No.: B4512237
M. Wt: 379.8 g/mol
InChI Key: JNDGDQICOAHTQT-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a heterocyclic compound featuring a benzimidazole core linked via an acetamide group to a pyridazinone ring substituted with a 4-chlorophenyl group. The pyridazinone moiety further enhances its versatility in drug discovery due to its ability to interact with enzymatic targets such as phosphodiesterases and kinases .

Properties

IUPAC Name

N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2/c20-13-7-5-12(6-8-13)14-9-10-18(27)25(24-14)11-17(26)23-19-21-15-3-1-2-4-16(15)22-19/h1-10H,11H2,(H2,21,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNDGDQICOAHTQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)NC(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives.

    Synthesis of Pyridazinone Moiety: The pyridazinone ring is often synthesized through the reaction of hydrazine with a diketone.

    Coupling Reaction: The final step involves coupling the benzimidazole and pyridazinone intermediates through an acetamide linkage, often using reagents like acetic anhydride or acetyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or pyridazinone rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Halogen-Substituted Pyridazinone Derivatives

Compound Name Substituents Key Features Biological Activity Reference
Target Compound 4-Chlorophenyl on pyridazinone; benzimidazole acetamide High binding affinity due to halogen bonding; enhanced metabolic stability Potential kinase inhibition
N-(4-bromophenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Bromophenyl instead of benzimidazole Increased reactivity via bromine’s polarizable electron cloud Enhanced antimicrobial activity vs. Gram-positive bacteria
N-(3-chloro-4-methoxyphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide Dual chloro and methoxy groups Improved solubility; dual electron-withdrawing/donating effects Investigated for anti-inflammatory applications

Key Insights :

  • Halogen Effects : The 4-chlorophenyl group in the target compound optimizes hydrophobic interactions with biological targets, while bromine in analogs increases binding affinity but may reduce metabolic stability .
  • Methoxy Substitution : Methoxy groups enhance solubility and modulate electron distribution, improving pharmacokinetic profiles .

Heterocyclic Core Modifications

Compound Name Core Structure Unique Features Biological Activity Reference
Target Compound Benzimidazole + pyridazinone Synergistic effects from dual heterocycles Broad-spectrum pharmacological potential
N-(benzo[d]thiazol-2-yl)-2-(6-oxo-4-(p-tolyl)pyrimidin-1(6H)-yl)acetamide Benzothiazole + pyrimidine Pyrimidine’s role in nucleoside analog mimicry Antiviral activity (e.g., HCV protease inhibition)
N-[(2Z)-6-(methylsulfonyl)-1,3-benzothiazol-2(3H)-ylidene]-2-[6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetamide Benzothiazole + thiophene Methylsulfonyl group enhances electrophilicity Anticancer activity via apoptosis induction

Key Insights :

  • Benzimidazole vs. Benzothiazole : Benzimidazole’s hydrogen-bonding capability offers distinct target selectivity compared to benzothiazole’s sulfur-mediated interactions .
  • Thiophene Incorporation : Thiophene-containing analogs exhibit improved charge-transfer properties, beneficial for photosensitizer applications .

Substituent-Driven Pharmacological Profiles

Compound Name Functional Groups Pharmacological Impact Reference
Target Compound Chlorophenyl, benzimidazole Dual targeting of kinases and DNA topoisomerases
N-(4-methoxyphenyl)-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide Methoxyphenyl groups Enhanced PDE4 inhibition for inflammatory diseases
2-[3-(4-fluorophenyl)-6-hydroxypyridazin-1(6H)-yl]-N-(2-pyridyl)acetamide Fluorophenyl + hydroxyl Increased solubility; altered receptor affinity

Key Insights :

  • Methoxy vs. Hydroxyl : Methoxy groups improve membrane permeability, while hydroxyl groups enhance aqueous solubility but reduce bioavailability .
  • Fluorine Substitution : Fluorine’s electronegativity fine-tunes binding kinetics without steric hindrance, making it ideal for CNS-targeting agents .

Biological Activity

N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzimidazole moiety, which is known for its diverse biological activities. The molecular formula is C23H17ClN4C_{23}H_{17}ClN_{4} with a molecular weight of 384.9 g/mol. Its structural representation includes:

  • Benzimidazole ring : A nitrogen-containing heterocycle that contributes to various biological activities.
  • Pyridazine derivative : Enhances the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that benzimidazole derivatives, including this compound, exhibit broad-spectrum antimicrobial properties. Studies have shown that compounds with similar structures possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. For instance:

CompoundActivity TypeMIC (µg/ml)Reference
Benzimidazole DerivativeAntibacterial25–62.5
Pyridazine AnalogAntifungal50

Anticancer Potential

The benzimidazole scaffold has been extensively studied for its anticancer properties. Compounds bearing this moiety have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have been reported to inhibit tumor growth in vivo, showcasing their potential as chemotherapeutic agents.

Anti-inflammatory Effects

Studies have indicated that certain benzimidazole derivatives can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases. The anti-inflammatory activity is often linked to the ability of these compounds to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

Structure-Activity Relationship (SAR)

The SAR analysis of this compound reveals that modifications on the benzimidazole and pyridazine rings significantly influence its biological activity. For example:

  • Chlorophenyl Substitution : Enhances antimicrobial potency.
  • Acetamide Group : Contributes to solubility and bioavailability.

Study 1: Antimicrobial Efficacy

A recent study synthesized various benzimidazole derivatives and tested their antimicrobial activity against standard bacterial strains. The results indicated that compounds with a chlorophenyl group exhibited superior antibacterial properties compared to their non-substituted counterparts, with MIC values significantly lower than those of standard antibiotics like ciprofloxacin.

Study 2: Anticancer Activity

In another investigation, this compound was evaluated for its cytotoxic effects on human cancer cell lines. The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity and supporting further development as a potential therapeutic agent.

Q & A

Q. Table 1: Bioactivity Comparison of Structural Analogs

Compound ModificationBiological Activity (IC₅₀, μM)Key SAR Insight
4-Chlorophenyl (target)2.1 (HeLa)Baseline activity
4-Methoxyphenyl variant 0.8 (HeLa)Electron-donating groups ↑ potency
Morpholine-substituted 5.3 (HeLa)Bulky substituents ↓ membrane permeability

Advanced: How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution (<1.0 Å) datasets to detect tautomeric H positions .
  • SHELX Workflow :
    • SHELXD : Solve phase problem via dual-space methods (e.g., charge flipping).
    • SHELXL : Refine anisotropic displacement parameters and assign H atoms to distinguish 6-oxo vs. 6-hydroxypyridazine tautomers .
  • Validation : Check R-factor convergence (<5% Δ between R₁ and wR₂) and electron density maps (e.g., omit maps for tautomeric O/N sites) .

Advanced: What strategies mitigate contradictions in enzyme inhibition vs. cellular activity data?

Methodological Answer:

  • Permeability Assessment : Perform PAMPA assay to quantify passive diffusion; low permeability may explain poor cellular activity despite enzyme inhibition .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify rapid degradation (e.g., CYP450-mediated oxidation of benzimidazole) .
  • Off-Target Profiling : Use kinome-wide screening (e.g., KINOMEscan) to identify competing targets (e.g., unintended kinase inhibition) .

Advanced: How to evaluate the compound’s stability under physiological conditions?

Methodological Answer:

  • pH Stability : Incubate in buffers (pH 1.2–7.4) for 24h; analyze degradation via LC-MS. Pyridazinone rings may hydrolyze under acidic conditions .
  • Thermal Stability : TGA/DSC to determine decomposition temperature; correlate with storage conditions (e.g., desiccated vs. ambient) .
  • Light Sensitivity : Expose to UV (365 nm) and monitor photodegradation products (e.g., chloro-phenyl ring cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Reactant of Route 2
Reactant of Route 2
N-(1H-benzimidazol-2-yl)-2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide

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